2-propyl-7H-purin-6-amine
描述
Structure
3D Structure
属性
IUPAC Name |
2-propyl-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-2-3-5-12-7(9)6-8(13-5)11-4-10-6/h4H,2-3H2,1H3,(H3,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCCECGPGBGFOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2C(=N1)N=CN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Derivatization and Structural Modification Strategies
Synthesis of Novel Analogs of 2-propyl-7H-purin-6-amine
The synthesis of novel analogs of this compound often starts from commercially available or readily synthesized purine (B94841) precursors. A common approach involves the use of 6-chloropurine (B14466) derivatives, which can undergo nucleophilic substitution at the C6 position with various amines to introduce the 6-amino group. To obtain the 2-propyl derivative, a 2-propyl-6-chloropurine scaffold would be a key intermediate.
One general method for the synthesis of N-(purin-6-yl)amino carboxylic acids involves reacting 6-chloropurine with the corresponding omega-amino acids in an aqueous solution of sodium carbonate under reflux. nih.gov This method can be adapted to synthesize analogs of this compound by starting with 2-propyl-6-chloropurine and reacting it with a variety of amino-containing molecules.
For instance, to create analogs with modified linkers, one could react 2-propyl-6-chloropurine with different amino acids or other bifunctional molecules containing an amino group. The reaction conditions, such as solvent, temperature, and base, can be optimized to achieve the desired products in good yields.
Another synthetic route involves the modification of the purine core itself. For example, starting from a 2-propyl-substituted pyrimidine (B1678525), the imidazole (B134444) ring can be constructed to form the purine scaffold. This approach allows for the introduction of diversity at other positions of the purine ring before the final amination step at C6.
The synthesis of prodrugs is another important strategy. For example, 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines have been synthesized as potential prodrugs of the antiviral agent penciclovir. nih.gov A similar strategy could be employed for this compound, where a cleavable promoiety is attached to the N9 position to improve properties such as solubility or bioavailability.
Exploration of Substitutions at Purine Ring Positions (N1, C2, N3, N6, C8, N7, N9)
The biological activity of purine derivatives can be finely tuned by introducing substituents at various positions of the purine ring. Structure-activity relationship (SAR) studies of adenine (B156593) derivatives have shown that substitutions at the 2-, N6-, 7-, 8-, and/or 9-positions can significantly impact their binding affinity and functional activity at receptors. researchgate.net
N1 Position: Alkylation or arylation at the N1 position can influence the tautomeric equilibrium of the purine ring and its hydrogen bonding capabilities.
C2 Position: The existing 2-propyl group is a key feature of the parent compound. Analogs can be synthesized by varying the length and branching of this alkyl chain or by introducing other functionalities to explore the steric and electronic requirements at this position. For example, replacing the propyl group with an arylalkynyl group has been shown to produce selective A3 adenosine (B11128) receptor antagonists. nih.govnih.gov
N3 Position: Modification at the N3 position can affect the electronic distribution in the pyrimidine ring and interactions with biological targets.
N6 Position: The exocyclic amino group at the C6 position is a critical site for modification. Introducing various alkyl, cycloalkyl, or arylalkyl substituents on the N6-amino group can modulate receptor selectivity. nih.govnih.gov For example, N6-substituted adenine derivatives have been extensively studied as ligands for adenosine receptors.
C8 Position: Introduction of substituents at the C8 position, such as amino, dimethylamino, or piperidinyl groups, has been shown to be a favorable modification in some adenine derivatives. researchgate.net
N7 and N9 Positions: The imidazole nitrogen atoms, N7 and N9, are common sites for substitution, particularly with alkyl, glycosyl, or other functionalized side chains. N9 substitution is prevalent in nucleoside analogs. For instance, the introduction of a 2-hydroxyethoxymethyl fragment at the N9 position has been explored to increase the solubility of purine conjugates. nih.gov
The following table summarizes potential substitutions at various positions of the this compound scaffold:
| Position | Type of Substitution | Potential Impact |
| N1 | Alkylation, Arylation | Altered tautomeric equilibrium and hydrogen bonding |
| C2 | Variation of alkyl chain, Arylalkynyl groups | Exploration of steric and electronic requirements, Receptor selectivity |
| N3 | Alkylation | Modified electronic distribution |
| N6 | Alkyl, Cycloalkyl, Arylalkyl groups | Modulation of receptor selectivity and affinity |
| C8 | Amino, Substituted amino groups | Enhanced biological activity |
| N7 | Alkylation, Glycosylation | Introduction of functionalized side chains |
| N9 | Alkylation, Glycosylation, Acyclovir-like side chains | Improved solubility, Prodrug strategies |
Introduction of Diverse Functional Groups
The introduction of diverse functional groups is a fundamental strategy in medicinal chemistry to optimize the properties of a lead compound. ashp.orgpressbooks.pub For this compound, various functional groups can be incorporated to enhance its biological activity, selectivity, and pharmacokinetic profile.
Functional groups can be broadly categorized based on their properties:
Hydrophilic Groups: Groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) can be introduced to increase water solubility. khanacademy.orglibretexts.orgbccampus.ca For example, attaching a polyamine chain or a sugar moiety to the purine scaffold can improve its aqueous solubility.
Lipophilic Groups: Alkyl chains, aryl groups, and halogens can be introduced to increase lipophilicity, which may enhance membrane permeability.
Electron-Withdrawing and Electron-Donating Groups: The electronic properties of the purine ring can be modulated by introducing groups like nitro (-NO2) or cyano (-CN) (electron-withdrawing) or methoxy (B1213986) (-OCH3) (electron-donating). These modifications can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions.
Hydrogen Bond Donors and Acceptors: The introduction of groups capable of forming hydrogen bonds, such as amides or sulfonamides, can lead to stronger and more specific interactions with biological targets. ashp.org
The strategic placement of these functional groups is crucial and is often guided by computational modeling and structure-activity relationship studies.
The table below provides examples of functional groups and their potential effects on the properties of this compound:
| Functional Group | Chemical Formula | Property Modified | Potential Effect |
| Hydroxyl | -OH | Solubility | Increased water solubility |
| Carboxyl | -COOH | Solubility, Acidity | Increased water solubility, introduces a negative charge at physiological pH |
| Amino | -NH2 | Basicity, Solubility | Increased water solubility, introduces a positive charge at physiological pH |
| Methoxy | -OCH3 | Lipophilicity, Electronic properties | Increased lipophilicity, electron-donating |
| Trifluoromethyl | -CF3 | Lipophilicity, Electronic properties | Increased lipophilicity, electron-withdrawing |
| Phenyl | -C6H5 | Lipophilicity, Steric bulk | Increased lipophilicity and potential for pi-stacking interactions |
Combinatorial Chemistry and Library Synthesis for Purine Derivatives
Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. This approach is highly applicable to the derivatization of the purine scaffold to explore a wide range of chemical space and identify compounds with desired biological activities.
A combinatorial approach to the synthesis of this compound derivatives could involve a multi-step solid-phase or solution-phase synthesis. For example, a 2-propyl-substituted purine scaffold could be attached to a solid support, followed by sequential reactions to introduce diversity at various positions of the purine ring.
A potential combinatorial library design for this compound could involve:
Scaffold Synthesis: Synthesis of a 2-propyl-6,9-dichloropurine or a similar reactive intermediate.
Diversity at C6: Reaction of the 6-chloro position with a library of primary and secondary amines to introduce a variety of substituents at the N6 position.
Diversity at N9: Subsequent reaction of the 9-position (if available) with a library of alkylating or acylating agents.
Alternatively, a solution-phase combinatorial synthesis could be employed, where different building blocks are combined in a systematic manner. For instance, a library of 2,9-substituted purines has been successfully synthesized using combinatorial methods. semanticscholar.org This strategy could be adapted by starting with 2-propyl-substituted building blocks.
The resulting library of compounds can then be screened in high-throughput assays to identify hits with interesting biological profiles. The structure-activity relationships derived from the screening data can then guide the design of more focused, second-generation libraries for lead optimization. The use of combinatorial synthesis can significantly accelerate the discovery of novel and potent analogs of this compound.
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Biological Activity
The biological activity of purine (B94841) analogues is dictated by specific structural features that govern their interaction with target macromolecules. The purine scaffold itself, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, serves as a "privileged scaffold" in medicinal chemistry, offering a versatile framework for developing compounds with a wide array of therapeutic applications, including anticancer and antiviral agents. The key determinants of activity often lie in the substitutions at the C2, C6, and N9 positions of the purine ring.
For instance, in the context of anticancer activity, an arylpiperazinyl system connected at position 6 of the purine ring has been shown to be beneficial for cytotoxicity. Conversely, substitutions at the N7 position can lead to a complete loss of activity in some contexts, such as with O6-alkylguanine-DNA alkyltransferase (AGT) depletion. The presence and positioning of hydrogen bond donors and acceptors are also critical. The purine core contains several nitrogen atoms that can act as hydrogen bond acceptors, while the exocyclic amine at the C6 position (as in 2-propyl-7H-purin-6-amine) acts as a hydrogen bond donor. These interactions are fundamental for the specific recognition and binding to biological targets like protein kinases or DNA.
Impact of the 2-Propyl Group and Other Alkyl Substituents on Molecular Interactions
The substituent at the C2 position of the purine ring plays a significant role in modulating biological activity. In the case of this compound, the 2-propyl group is a key feature. Generally, alkyl groups at this position influence the molecule's lipophilicity and steric profile.
Studies on 2,6,9-trisubstituted purine derivatives have indicated that the use of bulky systems at the C2 position is often unfavorable for cytotoxic activity. This suggests that the binding pocket of the target protein may have specific spatial constraints at the region accommodating the C2 substituent. The propyl group, being a moderately sized alkyl chain, may offer a balance between providing favorable hydrophobic interactions and avoiding steric clashes that could hinder binding.
The 2-amino group, a common feature in many biologically active purines, is known to contribute significantly to the thermodynamic stability of DNA base pairing and can form crucial hydrogen bonds within protein binding sites. While this compound lacks the 2-amino group, the presence of the propyl group instead introduces a hydrophobic element. This hydrophobicity can be critical for engaging with non-polar residues in a target's binding pocket, potentially enhancing binding affinity through van der Waals forces. The specific nature of the alkyl group—whether it is a normal-propyl or an isopropyl group—can also affect kinetic and thermodynamic properties.
Conformational Analysis and Flexibility of Purine Derivatives
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. Conformational analysis of purine derivatives helps in understanding their preferred spatial arrangements and flexibility, which are crucial for adopting the correct orientation for binding.
The purine ring system itself is relatively rigid, but the substituents attached to it possess rotational freedom. The 2-propyl group in this compound, for example, has rotatable bonds that allow it to adopt various conformations. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit optimally within a binding site. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding.
Theoretical conformational analysis provides insights into the molecule's structural dynamics. For instance, studies on related heterocyclic systems have used computational methods to determine the relative stability of different conformers and the energy barriers between them. Understanding the conformational preferences of the 2-propyl group and the exocyclic amine is essential for building accurate pharmacophore and docking models.
Development of Pharmacophore Models for Target Interaction
A pharmacophore model defines the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger or block its response. These models are powerful tools in drug discovery, used for virtual screening to identify new potential lead compounds.
Pharmacophore models can be generated through two main approaches: ligand-based and structure-based.
Ligand-based models are developed from a set of known active molecules, identifying the common chemical features responsible for their activity.
Structure-based models are derived from the crystal structure of a ligand-target complex, defining the key interaction points within the binding site.
For purine derivatives, pharmacophore models typically include features such as hydrogen bond donors (e.g., the N-H of the 6-amine), hydrogen bond acceptors (e.g., the N1 and N3 atoms of the purine ring), hydrophobic regions (which would interact with the 2-propyl group), and aromatic rings. The development of such models allows researchers to rationalize the observed SAR and to design new molecules that better fit the required pharmacophoric features to enhance biological activity.
| Pharmacophore Feature | Potential Origin in this compound | Type of Interaction |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Exocyclic 6-amine group (-NH2) | Electrostatic |
| Hydrogen Bond Acceptor (HBA) | Ring nitrogens (N1, N3, N7, N9) | Electrostatic |
| Hydrophobic (HY) | 2-propyl group | van der Waals / Hydrophobic |
| Aromatic Ring (AR) | Purine ring system | π-π stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that characterize the physicochemical properties of a molecule—to predict the activity of new or untested compounds.
For purine derivatives, 2D and 3D-QSAR studies have been successfully applied to understand their activity as inhibitors of various enzymes, such as c-Src tyrosine kinase and cyclin-dependent kinase 2 (CDK2). In these studies, descriptors related to steric properties, electronic properties, and hydrophobicity are correlated with biological activity (often expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration).
A typical QSAR model can be represented by a mathematical equation: Activity = f(descriptors) + error
For example, a QSAR model for a series of purine analogues inhibiting c-Src tyrosine kinase found that descriptors like the SsCH3E-index (related to the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor) were significant in predicting activity. Such models have shown good predictive power, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), further analyze the impact of steric and electrostatic fields on activity, providing visual maps that guide structural modifications. For instance, a 3D-QSAR study on anticancer purines revealed that steric properties had a greater contribution (70%) to cytotoxicity than electronic properties (30%).
| Parameter | Value | Description |
|---|---|---|
| r² (Correlation Coefficient) | 0.8319 | Measures the goodness of fit of the model to the training data. |
| q² (Cross-validated r²) | 0.7550 | Measures the internal predictive ability of the model. |
| pred_r² (External Test Set r²) | 0.7983 | Measures the model's ability to predict the activity of an external set of compounds. |
Molecular Interactions and Mechanistic Insights
Identification and Characterization of Molecular Targets
As a purine (B94841) analog, 2-propyl-7H-purin-6-amine has the potential to interact with enzymes and receptors that recognize natural purines. Research has focused on its ability to act as an inhibitor of essential enzymes and as a ligand for purinergic receptors.
Purine analogs have been identified as potent inhibitors of key enzymes involved in microbial survival and host cellular signaling.
Phosphodiesterases (PDEs): This superfamily of enzymes is responsible for hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov By inhibiting PDEs, intracellular levels of these messengers rise, impacting numerous signaling pathways. Certain purin-6-one derivatives have demonstrated significant inhibitory activity against PDE2, with IC50 values in the low micromolar range. researchgate.net This highlights the potential of the purine scaffold, as present in this compound, to be adapted for potent and selective PDE inhibition.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1): DprE1 is a critical flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinogalactan (B145846) and lipoarabinomannan. acs.org Its inhibition is a validated strategy for developing antitubercular agents. researchgate.net Notably, a class of 2,6-disubstituted 7H-purines has been identified as potent DprE1 inhibitors with significant anti-tuberculosis activity. medchemexpress.com One such compound, DprE1-IN-6, demonstrated a minimum inhibitory concentration (MIC) of 1 µM against the Mtb H37Rv strain, underscoring the viability of the 7H-purine core as a platform for effective DprE1-targeting antimycobacterials. medchemexpress.com
| Compound Class | Target Enzyme | Reported Activity | Reference |
|---|---|---|---|
| Purin-6-one derivative (Compound 2p) | Phosphodiesterase-2 (PDE2) | IC50: 0.18 µM | researchgate.net |
| 7H-Purine derivative (DprE1-IN-6) | DprE1 (M. tuberculosis) | MIC: 1 µM | medchemexpress.com |
Adenosine receptors (ARs) are a class of G protein-coupled receptors (GPCRs) that are central to purinergic signaling and are activated by adenosine. nih.gov There are four subtypes: A1, A2A, A2B, and A3. nih.gov Given that this compound is an analog of adenosine, it is predicted to interact with these receptors. Synthetic purine and pyrimidine (B1678525) derivatives have been extensively developed as selective agonists and antagonists for ARs. nih.gov The affinity and selectivity of these ligands are highly dependent on the substitutions at various positions of the purine ring. For instance, N6-substituted adenosine analogs are well-known for their interaction with the A1 adenosine receptor. medchemexpress.com The development of selective AR ligands has enabled their investigation for a wide range of therapeutic applications. nih.gov
Elucidation of Binding Modes and Affinities
Understanding how this compound and related analogs bind to their molecular targets is crucial for explaining their activity and for guiding the design of more potent and selective molecules.
Studies on DprE1 inhibitors have revealed distinct binding modes. Covalent inhibitors, such as certain benzothiazinones, form a semimercaptal linkage with a key cysteine residue (Cys387) in the active site. nih.gov In contrast, non-covalent inhibitors, such as specific 2-carboxyquinoxalines, occupy the active site and engage in a network of non-covalent interactions with surrounding residues. unimore.it Computational studies on DprE1 inhibitors have calculated significant binding free energies, indicating high-affinity interactions. plos.org
In the case of PDE inhibitors, structural studies have shown that they typically bind within a hydrophobic pocket in the enzyme's catalytic domain. researchgate.netfrontiersin.org The specific interactions within this pocket determine the inhibitor's potency and selectivity across the different PDE families. For purine nucleoside analogs binding to other enzymes, such as deoxycytidine kinase, the substitution pattern on the purine ring can dictate the conformational state (e.g., syn vs. anti) of the molecule within the binding site, which in turn affects the efficiency of the enzymatic reaction. osti.gov The 2-propyl group of this compound would be expected to occupy a specific hydrophobic sub-pocket within its target's active site, contributing to its binding affinity.
| Compound Class | Target | Binding Parameter | Value | Reference |
|---|---|---|---|---|
| Benzothiazinone Analog | DprE1 | ΔGbinding | -77.2 kcal/mol | plos.org |
| Pyrazolo-triazolo-pyrimidine | Adenosine A3 Receptor | Ki | 35 nM |
Modulation of Intracellular Signaling Pathways
By engaging with molecular targets like enzymes and receptors, this compound can trigger or inhibit specific intracellular signaling cascades.
Inhibition of PDEs directly alters cyclic nucleotide signaling. By preventing the breakdown of cAMP and/or cGMP, PDE inhibitors can potentiate pathways mediated by protein kinase A (PKA) and protein kinase G (PKG). This can lead to a wide range of cellular responses, including modulation of inflammation, smooth muscle relaxation, and changes in gene expression. nih.gov
Modulation of adenosine receptors initiates G-protein signaling. For example, activation of the A1 receptor typically couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Conversely, A2A and A2B receptor activation usually couples to Gαs, stimulating adenylyl cyclase and increasing cAMP. nih.gov Purinergic signaling is also intricately linked with redox biology, where the activation of P2 receptors can lead to the production of reactive oxygen species (ROS) and modulate the cell's antioxidant defenses. nih.gov
Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Antimicrobial Action at a Cellular Level)
The molecular interactions of this compound culminate in distinct cellular effects, including programmed cell death and antimicrobial activity.
Antimicrobial Action: The antimicrobial activity of purine analogs can be achieved through various mechanisms. As DprE1 inhibitors, they disrupt the synthesis of the mycobacterial cell wall, compromising its structural integrity and leading to bacterial lysis and death. researchgate.net Another antimicrobial strategy for purine analogs is the targeting of riboswitches. researchgate.net Riboswitches are regulatory segments of mRNA that can bind directly to small molecules. Purine analogs can mimic the natural ligand (e.g., guanine), bind to the riboswitch, and repress the expression of essential genes involved in purine biosynthesis or transport, thereby inhibiting bacterial growth. nih.govacs.orgnih.gov
Apoptosis Induction: Several alkylated purine analogs are known to be potent inducers of apoptosis, or programmed cell death. oup.com This is a key mechanism for their use as anticancer agents. researchgate.netnih.gov For example, 6-dimethylaminopurine (B21663) (6DMAP) has been shown to induce p53-dependent apoptosis. oup.com The mechanism involves the simultaneous inhibition of the p70S6K signaling pathway and a sustained activation of the MAPK pathway, creating conflicting signals that drive the cell towards apoptosis. oup.com An imbalance in the intracellular purine pools, which can be caused by purine analogs, is a fundamental trigger for preventing cell proliferation and promoting apoptosis. nih.gov
| Mechanism | Cellular Outcome | Underlying Molecular Event | Reference |
|---|---|---|---|
| Antimicrobial Action | Bacterial Cell Death | Inhibition of DprE1; Disruption of cell wall synthesis | researchgate.net |
| Antimicrobial Action | Inhibition of Bacterial Growth | Binding to purine riboswitches; Repression of essential genes | nih.govnih.gov |
| Apoptosis Induction | Programmed Cell Death | p53-dependent pathway activation; Modulation of MAPK/p70S6K signaling | oup.com |
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of interactions and for identifying potential biological targets. While specific docking studies for 2-propyl-7H-purin-6-amine are not extensively documented, the principles can be understood from studies on analogous purine (B94841) derivatives.
The process involves preparing the 3D structure of the ligand and the target protein, often retrieved from crystallographic data in the Protein Data Bank. nih.gov A defined binding site, or "grid box," is established on the receptor, and a scoring function is used to evaluate and rank the different binding poses of the ligand. nih.gov For purine derivatives, which are analogs of endogenous nucleobases, common targets include kinases, polymerases, and G protein-coupled receptors (GPCRs). nih.gov
Interactions typically observed for purine-based ligands include:
Hydrogen Bonds: The amine group and nitrogen atoms within the purine ring system are prime candidates for forming hydrogen bonds with amino acid residues in the binding pocket. nih.gov
Hydrophobic Interactions: The propyl group at the C2 position would be expected to engage in hydrophobic or van der Waals interactions with nonpolar residues.
π-π Stacking: The aromatic purine ring can form π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine in the target's active site. nih.gov
In a typical study, the binding affinity, represented as a docking score (e.g., in kcal/mol or kJ/mol), is calculated. Lower scores generally indicate a higher predicted binding affinity. nih.govmdpi.com For instance, in a virtual screening campaign against the XIAP protein, candidate molecules showed binding affinities ranging from -69.10 kJ/mol to -72.13 kJ/mol, driven by van der Waals forces and hydrogen bonds. nih.gov Similar interactions would be critical for the binding of this compound to its cellular partners.
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron density and derive various chemical descriptors. nih.gov
For purine analogs like 2,6-diaminopurine (B158960), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine optimized geometries (bond lengths and angles) and electronic properties. researchgate.net Such studies reveal crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity and the ease of electronic transitions. researchgate.net A small HOMO-LUMO gap suggests high reactivity and strong charge transfer interactions within the molecule. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is another valuable output, mapping the electrostatic potential onto the electron density surface. It visually identifies the regions of a molecule that are rich or deficient in electrons, highlighting sites prone to electrophilic or nucleophilic attack. researchgate.net For purine structures, negative potential is typically localized around the nitrogen atoms, indicating their role as hydrogen bond acceptors, while the amine protons show positive potential. researchgate.net
Table 1: Calculated Global Reactivity Descriptors for a Purine Analog (2,6-Diaminopurine)
| Descriptor | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.6857 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. researchgate.net |
| LUMO Energy | -1.8549 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. researchgate.net |
| Energy Gap (ΔE) | 4.8308 | Difference between LUMO and HOMO; indicates chemical reactivity and stability. researchgate.net |
| Chemical Hardness (η) | 2.4154 | Measure of resistance to change in electron distribution. researchgate.net |
| Electronegativity (χ) | 4.2703 | Measure of the power of an atom or group to attract electrons. researchgate.net |
Data derived from a study on 2,6-diaminopurine using the CAM-B3LYP/6-311++G(d,p) method. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectories of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and the stability of the binding pose. ulisboa.ptosaka-u.ac.jp
In the context of this compound, an MD simulation would typically start with the best-docked pose of the ligand in its target protein. The complex is solvated in a water box with ions to mimic physiological conditions. Over a simulation period (often nanoseconds to microseconds), the movements of the ligand and the surrounding protein residues are tracked. nih.gov
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the ligand and protein backbone from their initial positions, indicating whether the system reaches a stable equilibrium.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: This analysis quantifies the persistence of specific hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions. nih.gov
MD simulations are particularly valuable for studying flexible molecules and proteins like GPCRs, where conformational changes are integral to function. nih.gov They can reveal how the binding of a ligand like this compound might induce or stabilize specific protein conformations, which is essential for understanding its functional effect as an agonist or antagonist. nih.gov
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules for compounds that are likely to bind to a drug target. mdpi.com A compound like this compound could be identified through either ligand-based or structure-based virtual screening.
Structure-Based Virtual Screening (SBVS): This approach uses molecular docking to "screen" thousands or millions of compounds against the 3D structure of a biological target. nih.gov Compounds are ranked by their docking scores, and the top candidates are selected for further experimental testing. mdpi.com
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this method uses a known active ligand as a template. The screening searches for molecules with similar shapes, sizes, or pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings). researchgate.net
Once a "hit" compound like this compound is identified, it enters the lead optimization phase. Here, computational chemistry guides the synthesis of derivatives to improve properties such as potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. For example, the propyl group could be systematically replaced with other alkyl or functional groups to explore the size and chemical nature of the binding pocket and enhance hydrophobic interactions. Similarly, modifications to the purine core could be explored to fine-tune hydrogen bonding or other electronic properties. mdpi.com
Prediction of Molecular Descriptors Relevant to Biological Activity
Molecular descriptors are numerical values that characterize the physical, chemical, or topological properties of a molecule. They are fundamental to Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in molecular structure with biological activity. nih.govpensoft.net
For this compound, various descriptors can be calculated using computational tools. These descriptors help predict the molecule's behavior in a biological system, including its potential as a drug candidate.
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value | Relevance |
|---|---|---|
| Molecular Weight | 177.21 g/mol | Influences diffusion and absorption. sigmaaldrich.com |
| Topological Polar Surface Area (TPSA) | 77.1 Ų | Predicts transport properties like cell permeability. nih.gov |
| Hydrogen Bond Donors | 2 | Key for molecular recognition and binding to targets. researchgate.net |
| Hydrogen Bond Acceptors | 4 | Key for molecular recognition and binding to targets. researchgate.net |
| Number of Rotatable Bonds | 2 | Influences conformational flexibility and oral bioavailability. researchgate.net |
| cLogP (Octanol-Water Partition Coefficient) | ~1.0-1.5 (Estimated) | Measure of lipophilicity, affecting solubility and membrane permeability. |
Values are based on computational predictions and data from similar compounds. sigmaaldrich.comnih.govresearchgate.net
These descriptors are essential for building QSAR models. For instance, a model might find that antioxidant activity in a class of compounds increases as lipophilicity and molecular volume decrease. pensoft.net Such models enable the in silico prediction of a compound's biological activity before it is synthesized, accelerating the discovery of new therapeutic agents.
Pre Clinical Biological Evaluation in in Vitro and Relevant in Vivo Models
Cell-Based Assays for Biological Activity (e.g., Enzyme Activity in Cell Lysates, Receptor Functional Assays)
To ascertain the fundamental biological activity of 2-propyl-7H-purin-6-amine, a variety of cell-based assays would be employed. These assays are crucial for determining if the compound interacts with specific cellular components and elicits a functional response.
Enzyme Activity Assays: The compound would be tested against a panel of purified enzymes or in cell lysates to determine if it can inhibit or activate their function. For purine (B94841) analogs, this often includes kinases, phosphodiesterases, and enzymes involved in purine metabolism like purine nucleoside phosphorylase nih.gov. The results would typically be presented as an IC50 or EC50 value, indicating the concentration of the compound required to achieve 50% of the maximal inhibitory or activation effect, respectively.
Receptor Functional Assays: Given that the purine structure is central to adenosine (B11128) and ATP, which are ligands for purinergic receptors, functional assays for these receptors would be a priority nih.govnih.gov. These assays, often conducted in cell lines engineered to express a specific receptor subtype, measure downstream signaling events upon compound application. This could involve measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels.
Evaluation in Specific In Vitro Disease Models (e.g., Cancer Cell Lines, Mycobacterial Strains)
Once a primary biological activity is identified, or to screen for potential therapeutic applications, the compound is evaluated in cell-based models of specific diseases.
Cancer Cell Lines: Substituted purines are known to possess antiproliferative properties nih.govmdpi.com. Therefore, this compound would be tested against a panel of human cancer cell lines representing different tumor types (e.g., prostate, colon) nih.govnih.gov. The primary endpoint is typically cytotoxicity, measured by assays that assess cell viability. The results are expressed as IC50 or GI50 values, representing the concentration that inhibits cell growth by 50%.
Mycobacterial Strains: Purine analogs have also been investigated for their antimycobacterial activity. The compound would be tested for its ability to inhibit the growth of various Mycobacterium species, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) would be determined, which is the lowest concentration of the compound that prevents visible growth of the bacteria.
Biochemical Characterization of Target Modulation
If the initial assays suggest a specific molecular target (e.g., a particular enzyme or receptor), further biochemical studies are conducted to characterize this interaction in detail. This step is crucial for understanding the compound's mechanism of action. Techniques such as surface plasmon resonance (SPR) could be used to measure the binding affinity and kinetics of the compound to its purified target protein. For enzymes, detailed kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive).
Selectivity Profiling Against Related Biological Targets
A critical aspect of preclinical evaluation is to determine the compound's selectivity. A highly selective compound is desirable as it is less likely to cause off-target effects.
Profiling against Receptor Subtypes: For a purine analog, it would be essential to screen for activity against the different subtypes of adenosine receptors (A1, A2A, A2B, A3) and P2Y receptors nih.govnih.govwikipedia.org. This is typically done through radioligand binding assays, where the ability of the compound to displace a known radioactive ligand from the receptor is measured. The affinity is expressed as a Ki value (inhibition constant). A structurally related compound, N-benzyl-9-propyl-9H-purin-6-amine, has been shown to have a low affinity (Ki >10000 nM) for the human A1 adenosine receptor, suggesting that not all purine derivatives necessarily have high affinity for these receptors.
Kinase Panel Screening: Due to the prevalence of the purine scaffold in kinase inhibitors, the compound would be screened against a broad panel of kinases to identify any potential off-target kinase inhibition.
Without experimental data for this compound, the table below is a hypothetical representation of data that would be generated in such a preclinical study.
Interactive Data Table: Hypothetical Preclinical Data for a Purine Analog
| Assay Type | Target/Cell Line | Endpoint | Result |
| Enzyme Inhibition | Kinase X | IC50 | 1.5 µM |
| Cytotoxicity | PC-3 (Prostate Cancer) | IC50 | 5.2 µM |
| Cytotoxicity | HCT116 (Colon Cancer) | IC50 | 8.9 µM |
| Receptor Binding | Adenosine A1 Receptor | Ki | >10 µM |
| Receptor Binding | Adenosine A2A Receptor | Ki | 2.3 µM |
| Antimycobacterial Activity | M. tuberculosis H37Rv | MIC | 12.5 µg/mL |
Future Perspectives and Emerging Avenues in Purine Research
Development of Next-Generation Purine-Based Molecular Probes
The development of sophisticated molecular probes is crucial for unraveling complex biological processes. Purine (B94841) analogues are increasingly being fashioned into fluorescent probes to study the microenvironment of biological systems. nih.govresearchgate.net These probes can be designed to be sensitive to their surroundings, exhibiting changes in their fluorescent properties in response to factors like pH and solvent polarity. nih.gov For instance, novel 8-(phenylethynyl)phenylated 2'-deoxyadenosine (B1664071) and 2'-deoxyisoguanosine (B9890) derivatives have been synthesized and shown to have emissions in the visible region with strong solvatochromicity. nih.gov Such environment-sensitive fluorescent purine analogues hold great promise for applications in biological imaging and as biosensors. nih.govresearchgate.netnih.gov
Furthermore, purine derivatives are being explored for their potential in chemical proteomics to identify nucleotide-binding sites within complex cellular protein mixtures. nih.gov The use of synthetic ATP analogues, such as 5'-p-fluorosulfonylbenzoyladenosine (FSBA), allows for the affinity/activity-based labeling and subsequent identification of these binding sites, providing valuable insights into cellular signaling and function. nih.gov The development of two-photon emissive dyes based on push-pull purine derivatives represents another frontier, offering enhanced photoluminescence properties for advanced bio-imaging applications. acs.org
Integration of Artificial Intelligence and Machine Learning in Purine Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and purine research is no exception. These computational tools are being employed to accelerate the design and optimization of purine-based drug candidates. For example, a systematic molecular modeling study on a series of purine derivatives as CDK2 inhibitors utilized 3D-QSAR, virtual screening, molecular docking, and molecular dynamics simulations to explore structure-activity relationships (SAR) and design novel compounds with high predicted activity. nih.gov
This computational approach allows for the rapid screening of virtual libraries of purine derivatives against specific biological targets, predicting their binding affinities and potential efficacy. nih.gov By analyzing the key molecular interactions, such as hydrogen bonding and hydrophobic interactions, researchers can refine the purine scaffold to enhance its inhibitory activity. nih.gov This in silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines and opens up new possibilities for designing purine-based therapeutics with improved selectivity and potency.
Exploration of Novel Target Classes for Purine Scaffolds
The versatility of the purine scaffold allows it to interact with a wide range of biological targets, extending beyond traditional enzyme active sites. nih.gov Researchers are actively exploring novel target classes for purine derivatives, including proteins involved in cancer, viral infections, and autoimmune diseases. nih.goveurekaselect.com For instance, purine-based compounds have been investigated as inhibitors of c-Src tyrosine kinase, a key player in cancer progression, with some derivatives showing potent inhibitory activity in the nanomolar range. nih.gov
Moreover, the purine scaffold is being utilized to develop antagonists for challenging targets like the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is implicated in certain cancers. mdpi.com The discovery of purine-scaffold Hsp90 inhibitors also highlights the potential of these compounds to modulate protein-protein interactions and cellular stress responses. nih.gov As our understanding of disease biology deepens, the exploration of new and "undruggable" targets with purine-based libraries is expected to yield novel therapeutic agents. A recent review highlights the development of purine derivatives targeting a multitude of diseases, including cancer, viral infections, and inflammatory conditions. nih.gov
Advanced Synthetic Methodologies for Complex Purine Architectures
The synthesis of diverse and complex purine libraries is essential for exploring their full therapeutic potential. Recent years have seen significant advancements in synthetic methodologies that enable the precise and efficient functionalization of the purine ring. rsc.org Catalytic C-H bond functionalization has emerged as a powerful tool for the direct modification of purine and pyrimidine (B1678525) nucleosides, offering a more atom-economical and environmentally friendly approach compared to traditional cross-coupling reactions. rsc.orgrsc.orgnih.gov
For example, a highly regioselective C6–H hydroxyalkylation of purines and their nucleosides has been developed, proceeding rapidly at room temperature without the need for metal catalysts or light. acs.org Similarly, direct C-H cyanation of purines has been achieved through a sequential activation and nucleophilic addition process, providing access to valuable 8-cyanated purine derivatives. mdpi.com Furthermore, photocatalyst-free, visible-light-enhanced strategies are being developed for the synthesis of purine analogues, offering mild and efficient reaction conditions. acs.org These advanced synthetic methods are expanding the chemical space accessible to medicinal chemists, facilitating the creation of novel purine-based molecules with tailored biological activities.
Mechanistic Studies at Higher Resolution and Systems-Level Biology
A deeper understanding of how purine derivatives interact with their biological targets and influence cellular networks is crucial for their rational design and clinical translation. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are providing unprecedented insights into the binding modes of purine-based inhibitors. These structural details are invaluable for optimizing lead compounds and understanding the basis of their selectivity.
常见问题
Basic: What are the primary synthetic routes for 2-propyl-7H-purin-6-amine?
Methodological Answer:
The synthesis typically involves alkylation or substitution reactions at the purine core. For example, reacting 7H-purin-6-amine with a propylating agent (e.g., propyl bromide) under basic conditions. Key steps include:
- Regioselectivity Control : Use polar aprotic solvents (e.g., DMF) and catalysts like NaH to direct substitution to the N-9 position .
- Purification : Column chromatography or recrystallization to isolate the product.
- Validation : Confirm structure via H NMR (e.g., propyl group signals at δ 0.9–1.2 ppm) and LC-MS .
Advanced: How can regioselectivity be optimized during alkylation of purine derivatives for synthesizing this compound?
Methodological Answer:
Regioselectivity depends on:
- Reaction Conditions : Alkyl halides with bulky groups favor N-7 alkylation, while smaller groups (e.g., propyl) may target N-8. Use kinetic vs. thermodynamic control (e.g., lower temps for N-9) .
- Protecting Groups : Temporary protection of reactive sites (e.g., using trimethylsilyl groups) to block undesired substitutions .
- Computational Modeling : DFT calculations predict energy barriers for alkylation pathways, guiding solvent and catalyst selection .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H and C NMR to confirm propyl chain integration and absence of impurities (e.g., δ 2.4–2.6 ppm for CH adjacent to N).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H] at m/z 178.12).
- IR Spectroscopy : Identify NH stretches (~3200 cm) and aromatic C=N/C=C bonds (~1600 cm) .
Advanced: How can researchers resolve contradictions in bioactivity data for this compound analogs?
Methodological Answer:
Contradictions may arise from:
- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., kinetin for cytokinin activity) .
- Structural Confirmation : Re-validate compound purity via X-ray crystallography (SHELXL refinement ) to rule out isomer interference.
- Meta-Analysis : Compare datasets across studies using tools like PCA (Principal Component Analysis) to identify outlier conditions .
Basic: What computational tools predict the physicochemical properties of this compound?
Methodological Answer:
- Log P Prediction : Use software like MarvinSketch or ACD/Labs to estimate partition coefficients (predicted Log P ~1.2).
- Solubility : Employ COSMO-RS models for aqueous solubility approximations.
- Molecular Dynamics (MD) : GROMACS or AMBER for simulating interactions with biological targets (e.g., cytokinin receptors) .
Advanced: How does this compound compare to kinetin (N6-furfuryladenine) in plant biology applications?
Methodological Answer:
- Structural Differences : The propyl group vs. furfuryl moiety alters hydrophobicity and receptor binding.
- Bioactivity Assays : Compare senescence delay in leaf explants or callus induction rates.
- QSAR Studies : Correlate alkyl chain length with cytokinin receptor (e.g., AHK3) activation efficiency .
Basic: What crystallization strategies are effective for this compound?
Methodological Answer:
- Solvent Screening : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C to enhance crystal growth.
- Data Collection : Refine structures via SHELXL (for small molecules) with Mo Kα radiation (λ = 0.71073 Å) .
Advanced: How can researchers leverage high-throughput phasing pipelines for studying this compound co-crystals?
Methodological Answer:
- Automated Pipelines : Use SHELXC/D/E for rapid experimental phasing of co-crystals with proteins (e.g., cytokinin-binding enzymes).
- Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for refinement.
- Validation : Check R values and electron density maps (e.g., Coot) for ligand placement accuracy .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Lab coat, gloves, and goggles.
- Ventilation : Use fume hoods during synthesis.
- Waste Disposal : Neutralize with dilute HCl before disposal .
Advanced: What strategies mitigate off-target effects in biological studies of this compound?
Methodological Answer:
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